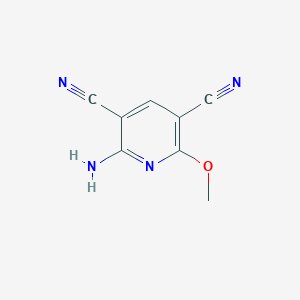

2-Amino-6-methoxypyridine-3,5-dicarbonitrile

Descripción

Propiedades

IUPAC Name |

2-amino-6-methoxypyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c1-13-8-6(4-10)2-5(3-9)7(11)12-8/h2H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEUKHLMAXXMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304326 | |

| Record name | 2-amino-6-methoxypyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36926-81-5 | |

| Record name | NSC165418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-6-methoxypyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Protocol and Conditions

In a representative procedure, 2-amino-6-chloropyridine-3,5-dicarbonitrile (1) undergoes methoxylation using sodium methoxide (NaOMe) in methanol under reflux conditions. The reaction proceeds via displacement of the chlorine atom at position 6 by methoxide, yielding the target compound in 96% isolated yield (Table 1).

Table 1: Key Reaction Parameters for Methoxide-Mediated Synthesis

| Parameter | Details |

|---|---|

| Starting material | 2-Amino-6-chloropyridine-3,5-dicarbonitrile |

| Reagent | Sodium methoxide (NaOMe) |

| Solvent | Methanol |

| Temperature | Reflux (~65°C) |

| Reaction time | 3–4 hours |

| Yield | 96% |

This method benefits from simplicity, scalability, and the commercial availability of the starting material. The electron-withdrawing cyano groups at positions 3 and 5 activate the pyridine ring toward nucleophilic attack, facilitating the substitution at position 6.

Mechanistic Insights

The SNAr mechanism proceeds through a two-step process:

- Formation of a Meisenheimer complex : The methoxide ion attacks the electron-deficient carbon at position 6, generating a negatively charged intermediate.

- Elimination of chloride : The intermediate loses chloride, restoring aromaticity and yielding the methoxy-substituted product.

The reaction’s efficiency is attributed to the strong activation provided by the adjacent cyano groups, which lower the energy barrier for nucleophilic substitution.

Alternative Synthetic Routes and Comparative Analysis

While the methoxide-mediated SNAr is the predominant method, alternative approaches have been explored for related pyridine derivatives, offering insights into potential adaptations.

Functionalization of Preformed Pyridine Cores

Optimization of Reaction Conditions

Solvent and Base Selection

Methanol is the solvent of choice due to its ability to dissolve both NaOMe and the chloropyridine precursor. Polar aprotic solvents like DMF or DMSO were tested but led to side reactions, including cyano group hydrolysis.

Temperature and Time Dependence

Elevated temperatures (~65°C) are critical for achieving complete conversion within 3–4 hours. Lower temperatures (25–40°C) result in incomplete substitution, while prolonged heating (>6 hours) promotes degradation.

Scalability and Industrial Considerations

The SNAr method has been successfully scaled to kilogram quantities in pharmaceutical batch reactors. Key considerations include:

- Purity of NaOMe : Commercial NaOMe (95–97% purity) minimizes side products.

- Workup procedure : Filtration and recrystallization from ethanol/water mixtures yield >99% pure product.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-methoxypyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the pyridine ring.

Reduction: Amino derivatives with reduced nitrile groups.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

2-Amino-6-methoxypyridine-3,5-dicarbonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable scaffold in synthetic organic chemistry. The compound can be synthesized through multicomponent reactions involving malononitrile, aldehydes, and amines, which can be optimized for higher yields in industrial settings.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts nitriles to oxo derivatives | Potassium permanganate, hydrogen peroxide | Oxo derivatives |

| Reduction | Converts nitrile groups to amines | Lithium aluminum hydride, sodium borohydride | Amino derivatives |

| Substitution | Nucleophilic substitution reactions | Alkyl halides, acyl chlorides | Substituted pyridine derivatives |

Anticancer Properties

Research has highlighted the anticancer potential of derivatives of this compound. A notable derivative, referred to as compound 5o, has demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer. The mechanism involves modulation of specific molecular targets within cancer pathways.

Table 2: Anticancer Activity of Compound 5o

| Cancer Type | IC50 (µM) | Notes |

|---|---|---|

| Glioblastoma | 10 | Potent activity in vitro |

| Glioblastoma + Inhibitor | 5 | Enhanced cytotoxicity |

| Liver Cancer | 15 | Significant reduction in viability |

| Breast Cancer | 12 | Effective in patient-derived lines |

Antimicrobial Activity

In addition to its anticancer properties, studies have explored the antimicrobial effects of this compound. Certain derivatives exhibited moderate antibacterial activity against a range of pathogens. The antimicrobial mechanism may involve the inhibition of critical bacterial enzyme systems .

Industrial Applications

Agrochemicals and Dyes

The compound is also utilized in the development of agrochemicals and dyes due to its ability to undergo various chemical transformations. Its unique structure allows for modifications that enhance the properties required for these applications.

Mecanismo De Acción

The mechanism of action of 2-Amino-6-methoxypyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups facilitate binding to enzymes and receptors, modulating their activity. The dicarbonitrile groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile

- 2-Amino-6-methoxy-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile

- 2-Amino-4-(4-cyanophenyl)-6-methoxypyridine-3,5-dicarbonitrile

Uniqueness

2-Amino-6-methoxypyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a scaffold for the synthesis of various derivatives makes it a valuable compound in multiple research fields .

Actividad Biológica

2-Amino-6-methoxypyridine-3,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in the context of anticancer and antimicrobial properties.

This compound is characterized by its pyridine ring structure, which is modified by amino and methoxy groups along with dicarbonitrile functionalities. The compound can be synthesized through various methods, including one-pot catalytic reactions that utilize natural product catalysts like betaine and guanidine carbonate. This method has been shown to yield derivatives with enhanced bioactivity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and methoxy groups enhance binding to enzymes and receptors, modulating their activity. The dicarbonitrile moieties can participate in hydrogen bonding and electrostatic interactions, increasing the compound's affinity for its targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a derivative known as 5o exhibited potent activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers. It demonstrated enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways .

Table 1: Anticancer Activity of Derivatives

| Compound | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| 5o | Glioblastoma | 10 | Potent activity in vitro |

| 5o + Inhibitor | Glioblastoma | 5 | Enhanced cytotoxicity |

| 5o | Liver Cancer | 15 | Significant reduction in viability |

| 5o | Breast Cancer | 12 | Effective in patient-derived lines |

2. Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Studies indicate that certain derivatives exhibit moderate antibacterial activity against a range of pathogens. The mechanism may involve inhibition of bacterial enzyme systems critical for survival .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a library of pyridine derivatives found that this compound derivatives significantly inhibited the growth of glioblastoma cells. The compound's ability to synergize with existing chemotherapeutics suggests its potential as a combinatory therapeutic agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of substituted pyridines derived from this compound. Results indicated effective inhibition against Gram-positive bacteria, supporting further development for use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyridine ring have been shown to influence both anticancer and antimicrobial activities significantly. For example, modifications at the C-4 position have led to enhanced selectivity for cholinesterase inhibition, which could be relevant for neuroprotective applications .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-6-methoxypyridine-3,5-dicarbonitrile derivatives?

A one-pot multicomponent reaction involving aldehydes, malononitrile, and thiophenol in aqueous ethanol with catalytic DBU (1,5-diazabicyclo[5.4.0]undec-5-ene) is widely used. This method yields intermediates that can be further functionalized . For anti-cancer derivatives, a one-pot two-step synthesis using natural catalysts (e.g., thiourea derivatives) has demonstrated efficiency, enabling rapid library generation for biological screening .

Q. What characterization techniques are critical for structural confirmation of these derivatives?

Key techniques include:

- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and aromatic proton environments.

- IR spectroscopy to identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).

- Melting point analysis and elemental analysis for purity validation. Example: Derivatives like 2-amino-4-[4-(cyclopropylmethoxy)phenyl]-6-mercaptopyridine-3,5-dicarbonitrile were characterized via these methods, with melting points ranging 168–292°C depending on substituents .

Q. How can reaction yields be optimized during synthesis?

- Use anhydrous solvents (e.g., DMF) under nitrogen to prevent hydrolysis of nitrile groups.

- Adjust reaction time and temperature (e.g., 80°C for 2 h in DMF with Na₂SO₃ for thiol group introduction) .

- Purify via crystallization from ethanol or ethyl acetate, with HCl-assisted precipitation to isolate high-purity solids .

Advanced Research Questions

Q. How do structural modifications influence adenosine A2B receptor (A2BAR) agonism?

- The para-substituent on the phenyl ring (R1) is critical: cyclopropylmethyloxy groups enhance binding by occupying a hydrophobic sub-pocket near Leu863 and Trp247 .

- Thiomethyl groups at position 6 improve partial agonist activity (EC₅₀ = 9–350 nM), while bulkier substituents reduce efficacy due to steric clashes .

- Molecular docking using A2A receptor homologs reveals dual interactions: nitriles form H-bonds with Phe173/Asn273, while methoxy groups stabilize hydrophobic contacts .

Q. How can computational methods resolve contradictory SAR data in receptor binding studies?

- DFT calculations (B3LYP/6-31+G*) assess reactivity descriptors (e.g., electrophilicity index, HOMO-LUMO gaps) to predict stability and reactivity trends. For example, electron-withdrawing substituents increase electrophilicity, enhancing receptor interactions .

- Molecular dynamics (MD) simulations differentiate binding modes: partial agonists adopt conformations that avoid deep penetration into the hydrophobic pocket, whereas full agonists (e.g., compound 8) stabilize deeper interactions .

Q. What strategies improve selectivity for adenosine receptor subtypes (A1, A2A, A3)?

- Introduce 2-[(1H-imidazol-2-yl)methylthio] moieties to enhance A2BAR selectivity over A1/A3 via polar interactions with His251/Ser279 .

- Avoid para-alkyloxy substituents longer than cyclopropylmethyloxy, as these increase cross-reactivity with A2A receptors .

Q. How can thermodynamic stability of derivatives be assessed computationally?

- Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) via DFT to evaluate synthetic feasibility. Derivatives with ΔG < 0 kcal/mol are thermodynamically favorable .

- Solvent-accessible surface area (SASA) analysis predicts solubility, critical for in vivo applications.

Methodological Insights

Q. What experimental protocols validate anti-cancer activity in patient-derived cell lines?

- Screen derivatives (e.g., compound 5o) against panels of cancer cells (e.g., glioblastoma, breast cancer) using MTT assays .

- Combine with brain-penetrant inhibitors (e.g., proteasome inhibitors) to assess synergistic cytotoxicity. Dose-response curves (IC₅₀) and apoptosis markers (e.g., caspase-3) confirm mechanism .

Q. How are crystallographic data utilized in structural refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.